4-ethyl-1H-imidazole-2-thiol
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Overview
Description
4-Ethyl-1H-imidazole-2-thiol is a heterocyclic compound containing an imidazole ring substituted with an ethyl group at the 4-position and a thiol group at the 2-position. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the thiol group imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1H-imidazole-2-thiol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of furfural with thiourea, leading to the formation of imidazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves multi-step processes that ensure high yield and purity. These processes often utilize green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-Ethyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethyl-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1H-imidazole-2-thiol: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-methyl-1H-imidazole-2-thiol: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
4-phenyl-1H-imidazole-2-thiol: The presence of a phenyl group significantly alters the compound’s hydrophobicity and binding interactions.
Uniqueness: 4-Ethyl-1H-imidazole-2-thiol is unique due to the presence of both the ethyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of biologically active molecules and specialty chemicals .
Properties
IUPAC Name |
4-ethyl-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYFMUNEXWSMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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